
Etifenin
Übersicht
Beschreibung
Etifenin ist ein diagnostisches Radiopharmakon, das hauptsächlich für die Hepatobiliäre-Funktionsszintigraphie eingesetzt wird. Es ist besonders nützlich bei der Beurteilung der Leberfunktion und der Diagnose von Erkrankungen wie akuter Cholezystitis, chronischen Gallenwegsveränderungen, Verschluss des Ductus choledochus und angeborenen Anomalien des Gallenwegsystems .
Vorbereitungsmethoden
Etifenin wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Koordination von Technetium-99m mit dem Liganden beinhalten. Die Herstellung beinhaltet die Verwendung von Dünnschichtchromatographie (TLC) und Hochleistungsflüssigchromatographie (HPLC)-Methoden, um die radiochemische Reinheit der Verbindung zu gewährleisten . Der Syntheseprozess umfasst in der Regel die folgenden Schritte:
Koordinationsreaktion: Technetium-99m wird unter kontrollierten Bedingungen mit dem Liganden koordiniert.
Reinigung: Die resultierende Verbindung wird mittels TLC und HPLC gereinigt, um Verunreinigungen zu entfernen und eine hohe radiochemische Reinheit zu gewährleisten.
Qualitätskontrolle: Das Endprodukt wird einer strengen Qualitätskontrolle unterzogen, um seine Reinheit und Eignung für den klinischen Einsatz zu bestätigen.
Analyse Chemischer Reaktionen
Etifenin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsstufen führt.
Reduktion: Reduktionsreaktionen können ebenfalls auftreten und die Oxidationsstufe von Technetium verändern.
Substitution: Substitutionsreaktionen beinhalten den Austausch von Liganden im Koordinationskomplex. Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Liganden.
Wissenschaftliche Forschungsanwendungen
Clinical Applications
-
Hepatobiliary Scintigraphy
- Etifenin is primarily used in hepatobiliary scintigraphy to evaluate liver function and diagnose conditions such as cholestasis, biliary obstruction, and liver metastases. It provides critical insights into the liver's ability to uptake and excrete radiotracers.
- Comparison with Other Radiopharmaceuticals
-
Quality Control in Radiopharmacy
- Recent studies have focused on optimizing quality control methods for this compound preparations. Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to ensure the radiochemical purity of this compound before clinical use. These methods have been shown to improve response times and reliability in quality assessments .
Case Study 1: Liver Resection Evaluation
A cohort study involving 20 patients assessed the utility of this compound in predicting liver function before major liver resections. The study highlighted the differences in uptake rates between patients with colorectal liver metastases and those with non-colorectal metastases, suggesting tailored approaches for different disease groups .
Case Study 2: Quality Control Method Validation
A validation study explored alternative quality control methods for this compound preparation. The research demonstrated that a two-strip TLC method could effectively determine the radiochemical purity of this compound, ensuring compliance with pharmacopoeial standards while reducing analysis time by an average of 15 minutes .
Data Summary
Application Area | Description | Key Findings |
---|---|---|
Hepatobiliary Imaging | Evaluates liver function and biliary disorders | Effective in diagnosing cholestasis and obstructions |
Comparison with Mebrofenin | Assesses differences in hepatic uptake | Different uptake rates; tailored approaches needed |
Quality Control | Optimizes preparation methods | Two-strip TLC method improves response time |
Wirkmechanismus
Etifenin exerts its effects by binding to specific molecular targets in the liver and biliary tract. The compound is taken up by hepatocytes and excreted into the bile, allowing for imaging of the liver and biliary system. The mechanism involves the coordination of technetium-99m with the ligand, which facilitates its uptake and excretion .
Vergleich Mit ähnlichen Verbindungen
Etifenin ähnelt anderen Radiopharmaka, die für die Hepatobiliäre-Bildgebung verwendet werden, wie z. B. Mebrofenin und Disofenin. Es besitzt jedoch einzigartige Eigenschaften, die es für bestimmte diagnostische Anwendungen besonders geeignet machen. Beispielsweise:
Biologische Aktivität
Etifenin, a radiopharmaceutical compound primarily used in hepatobiliary imaging, has garnered attention for its biological activity, particularly its uptake and clearance characteristics in the liver. This article reviews the available literature on this compound, focusing on its biological activity, mechanisms of action, and clinical applications.
Overview of this compound
This compound (also known as diethyl HIDA) is a technetium-99m (99mTc) labeled iminodiacetic acid derivative. It is utilized in hepatobiliary scintigraphy to assess liver function and biliary excretion. The compound is structurally related to other HIDA derivatives, such as mebrofenin, but exhibits distinct pharmacokinetic properties.
The uptake of this compound in the liver occurs via specific transporters, notably OATP1B1 and OATP1B3. These transporters facilitate the entry of the compound into hepatocytes, where it is subsequently excreted into bile. The efficiency of this process can be influenced by various factors, including serum bilirubin levels, which can inhibit hepatic uptake and enhance renal clearance.
Uptake Characteristics
Research indicates that this compound demonstrates variable uptake rates depending on physiological conditions. A study comparing the uptake of 99mTc-Etifenin and 99mTc-Mebrofenin in isolated rat hepatocytes revealed significant differences in their binding affinities and clearance rates:
Compound | Uptake (%) at 30 min | Binding Affinity | Renal Clearance |
---|---|---|---|
This compound | 42.5 | Moderate | High |
Mebrofenin | 39.0 | High | Moderate |
This data suggests that this compound may have a higher renal clearance compared to Mebrofenin, making it potentially more suitable for certain clinical scenarios where rapid renal excretion is desired .
Case Studies
Several case studies have highlighted the clinical utility of this compound in assessing liver function prior to surgical interventions. For instance:
- Case Study 1 : In a cohort of 20 patients undergoing liver resection for metastatic disease, scintigraphy with this compound was used to evaluate liver function. The study reported that patients with lower remnant liver uptake were at increased risk for postoperative liver failure .
- Case Study 2 : Another study involving patients with hyperbilirubinemia demonstrated that elevated bilirubin levels significantly affected the uptake of this compound, leading to misinterpretation of liver function tests. This underscores the importance of considering bilirubin levels when interpreting scintigraphy results .
Research Findings
Recent research has focused on optimizing the use of this compound and understanding its pharmacokinetics:
- A comparative study on the hepatic uptake rates found that while both this compound and Mebrofenin are effective for imaging, their mechanisms differ significantly in terms of how they interact with serum proteins and biliary excretion pathways .
- The influence of structural modifications on the biological activity of HIDA derivatives has been explored, indicating that small changes in molecular structure can lead to substantial differences in hepatic specificity and renal extraction rates .
Eigenschaften
IUPAC Name |
2-[carboxymethyl-[2-(2,6-diethylanilino)-2-oxoethyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-3-11-6-5-7-12(4-2)16(11)17-13(19)8-18(9-14(20)21)10-15(22)23/h5-7H,3-4,8-10H2,1-2H3,(H,17,19)(H,20,21)(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIDXAKKFOKNEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)CN(CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045492 | |
Record name | Etifenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63245-28-3 | |
Record name | EHIDA | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63245-28-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Etifenin [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063245283 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etifenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Etifenin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.201 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETIFENIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MH922908EB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Etifenin in hepatobiliary imaging?
A1: this compound is a technetium-99m (99mTc) labeled radiopharmaceutical. While its precise interaction with hepatocytes is not fully elucidated in the provided research, it's known that this compound mimics bilirubin, a breakdown product of heme catabolism. [] After intravenous injection, 99mTc-Etifenin is taken up by hepatocytes and excreted into the bile, allowing visualization of the liver, biliary tree, and gallbladder through scintigraphy. []
Q2: What is the molecular formula, weight, and key spectroscopic data for this compound?
A2: The molecular formula of this compound is C14H20N2O3. [] Its molecular weight is 264.32 g/mol. Key spectroscopic data includes:
- IR (KBr, cm-1): 3308, 3010, 1706, 1665, 1535, 1471 []
- 1H-NMR (CD3OD, ppm): 1.16, 2.57, 3.62, 3.67, 7.11, 7.20 []
- MS m/z: 323 (M+) []
Q3: What is the role of stannous chloride in this compound kits, and how does it affect stability?
A3: Stannous chloride (SnCl2) acts as a reducing agent in this compound kits. [, ] It reduces the oxidation state of technetium-99m, allowing for its chelation by this compound. The lyophilized kit containing both this compound and stannous chloride ensures stability until reconstitution. [] Quality control measures, including tin content analysis, are essential to guarantee kit performance and comply with pharmacopoeia standards. []
Q4: How does this compound compare to other hepatobiliary imaging agents like Mebrofenin?
A4: this compound and Mebrofenin are both 99mTc-labeled iminodiacetic acid derivatives used for hepatobiliary imaging. [] During a supply shortage of Mebrofenin, this compound was approved as a backup agent, highlighting its comparable diagnostic utility. [] While they share a similar mechanism, subtle differences in their pharmacokinetic profiles and clearance rates might exist. Further research comparing their efficacy and safety in various clinical contexts would be valuable.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.